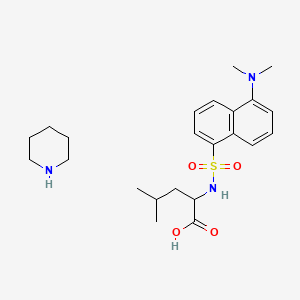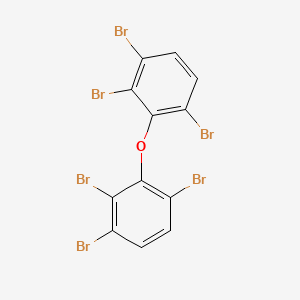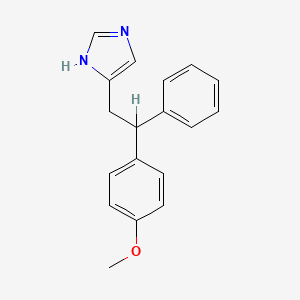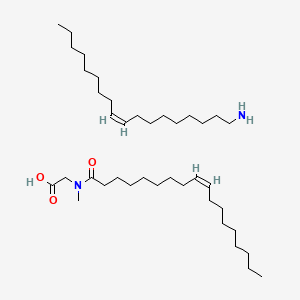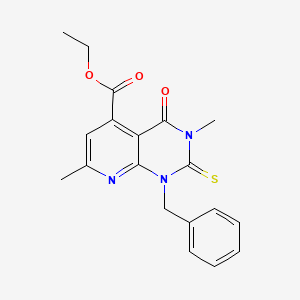
2H-Pyrido(2,3-d)pyrimidine-5-carboxylic acid, 3,4-dihydro-1-benzyl-3,7-dimethyl-4-oxo-2-thioxo-, ethyl ester
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2H-Pyrido(2,3-d)pyrimidine-5-carboxylic acid, 3,4-dihydro-1-benzyl-3,7-dimethyl-4-oxo-2-thioxo-, ethyl ester is a complex heterocyclic compound. This compound belongs to the class of pyrido[2,3-d]pyrimidines, which are known for their diverse biological activities and potential therapeutic applications. The structure of this compound includes a fused pyridine and pyrimidine ring system, which is further functionalized with various substituents, making it a versatile molecule for chemical and biological studies.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 2H-Pyrido(2,3-d)pyrimidine-5-carboxylic acid, 3,4-dihydro-1-benzyl-3,7-dimethyl-4-oxo-2-thioxo-, ethyl ester typically involves multi-step reactions starting from readily available precursors. One common method involves the condensation of 6-aminopyrimidines with ethoxymethylenemalonic ester, followed by cyclization at high temperatures (around 250°C) in a mixture of diphenyl oxide and biphenyl .
Industrial Production Methods
In an industrial setting, the synthesis of this compound can be scaled up by optimizing reaction conditions such as temperature, solvent, and reaction time. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and yield of the production process.
Análisis De Reacciones Químicas
Types of Reactions
2H-Pyrido(2,3-d)pyrimidine-5-carboxylic acid, 3,4-dihydro-1-benzyl-3,7-dimethyl-4-oxo-2-thioxo-, ethyl ester undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic substitution reactions, where functional groups are replaced by nucleophiles.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Sodium borohydride in methanol or ethanol.
Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydroxide.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols or amines.
Aplicaciones Científicas De Investigación
2H-Pyrido(2,3-d)pyrimidine-5-carboxylic acid, 3,4-dihydro-1-benzyl-3,7-dimethyl-4-oxo-2-thioxo-, ethyl ester has several scientific research applications:
Chemistry: Used as a building block for synthesizing more complex heterocyclic compounds.
Medicine: Investigated for its anticancer, antimicrobial, and anti-inflammatory properties.
Industry: Utilized in the development of new materials and pharmaceuticals.
Mecanismo De Acción
The mechanism of action of 2H-Pyrido(2,3-d)pyrimidine-5-carboxylic acid, 3,4-dihydro-1-benzyl-3,7-dimethyl-4-oxo-2-thioxo-, ethyl ester involves its interaction with specific molecular targets. For instance, it can inhibit kinases by binding to the ATP-binding site, thereby blocking the phosphorylation of target proteins . This inhibition disrupts cellular signaling pathways, leading to the suppression of cell proliferation and induction of apoptosis in cancer cells .
Comparación Con Compuestos Similares
Similar Compounds
Pyrido[2,3-d]pyrimidin-5-one: Known for its antiproliferative and antimicrobial activities.
Pyrido[2,3-d]pyrimidin-7-one: Noteworthy for its role as a tyrosine kinase inhibitor.
Pyrimidino[4,5-d][1,3]oxazine: Exhibits various biological activities, including anti-inflammatory and analgesic effects.
Uniqueness
2H-Pyrido(2,3-d)pyrimidine-5-carboxylic acid, 3,4-dihydro-1-benzyl-3,7-dimethyl-4-oxo-2-thioxo-, ethyl ester stands out due to its unique combination of functional groups, which confer distinct chemical reactivity and biological activity. Its ability to inhibit multiple enzymes and pathways makes it a versatile compound for therapeutic development.
Propiedades
Número CAS |
102207-64-7 |
|---|---|
Fórmula molecular |
C19H19N3O3S |
Peso molecular |
369.4 g/mol |
Nombre IUPAC |
ethyl 1-benzyl-3,7-dimethyl-4-oxo-2-sulfanylidenepyrido[2,3-d]pyrimidine-5-carboxylate |
InChI |
InChI=1S/C19H19N3O3S/c1-4-25-18(24)14-10-12(2)20-16-15(14)17(23)21(3)19(26)22(16)11-13-8-6-5-7-9-13/h5-10H,4,11H2,1-3H3 |
Clave InChI |
OYBUNRVOVOWJLS-UHFFFAOYSA-N |
SMILES canónico |
CCOC(=O)C1=C2C(=NC(=C1)C)N(C(=S)N(C2=O)C)CC3=CC=CC=C3 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


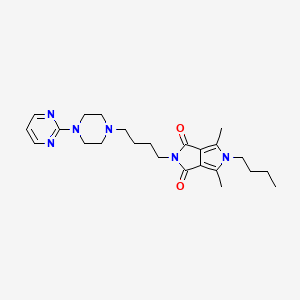

![(E)-but-2-enedioic acid;N-(6,11-dihydrobenzo[c][1]benzothiepin-11-yl)-2-[4-(2-hydroxyethyl)piperazin-1-yl]acetamide](/img/structure/B12713507.png)

![1,1'-[Isopropylidenebis(p-phenyleneoxy)]bis[3-[2,4,6-tri-sec-butylphenoxy]propan-2-ol]](/img/structure/B12713518.png)


